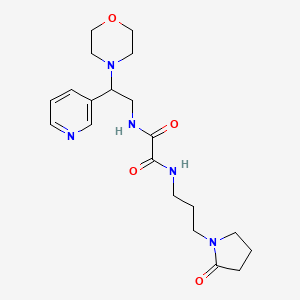
N1-(2-morpholino-2-(pyridin-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound that features a morpholine ring, a pyridine ring, and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the reaction between a pyridine derivative and a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
化学反応の分析
Types of Reactions
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Solvents: Toluene, ethyl acetate
Catalysts: I2, TBHP
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or interacting with microbial cell walls to exert antimicrobial effects .
類似化合物との比較
Similar Compounds
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
N’-[2-(MORPHOLIN-4-YL)-2-(PYRIDIN-3-YL)ETHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]ETHANEDIAMIDE is unique due to its combination of a morpholine ring, a pyridine ring, and a pyrrolidinone moiety. This structural complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .
特性
分子式 |
C20H29N5O4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C20H29N5O4/c26-18-5-2-8-25(18)9-3-7-22-19(27)20(28)23-15-17(16-4-1-6-21-14-16)24-10-12-29-13-11-24/h1,4,6,14,17H,2-3,5,7-13,15H2,(H,22,27)(H,23,28) |
InChIキー |
GMHFJLOCDJBRNO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















